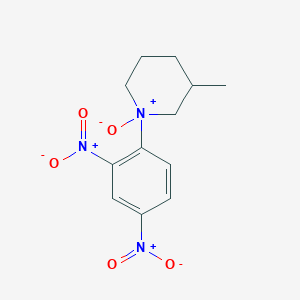
1-(2,4-Dinitrophenyl)-3-methyl-1-oxo-1lambda~5~-piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dinitrophenyl)-3-methyl-1-oxo-1lambda~5~-piperidine is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound features a piperidine ring substituted with a 2,4-dinitrophenyl group and a methyl group, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dinitrophenyl)-3-methyl-1-oxo-1lambda~5~-piperidine typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable ketone or aldehyde under acidic conditions. The reaction proceeds through a nucleophilic addition to the carbonyl group, followed by the elimination of water to form the hydrazone derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as recrystallization and purification to obtain the final product in a usable form .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,4-Dinitrophenyl)-3-methyl-1-oxo-1lambda~5~-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted positions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups at the nitro positions .
Applications De Recherche Scientifique
1-(2,4-Dinitrophenyl)-3-methyl-1-oxo-1lambda~5~-piperidine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry for the detection of carbonyl compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1-(2,4-Dinitrophenyl)-3-methyl-1-oxo-1lambda~5~-piperidine involves its ability to act as a protonophore, disrupting the proton gradient across biological membranes. This leads to the uncoupling of oxidative phosphorylation, resulting in the dissipation of the proton motive force and the inhibition of ATP synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and uncoupling agent.
2,4-Dinitrophenylhydrazine: Commonly used in the detection of carbonyl compounds.
2,4-Dinitro-o-cresol: Used as a pesticide and herbicide
Uniqueness
Its combination of a piperidine ring with a 2,4-dinitrophenyl group and a methyl group sets it apart from other similar compounds, making it a valuable subject for further research and development .
Propriétés
Numéro CAS |
110210-09-8 |
|---|---|
Formule moléculaire |
C12H15N3O5 |
Poids moléculaire |
281.26 g/mol |
Nom IUPAC |
1-(2,4-dinitrophenyl)-3-methyl-1-oxidopiperidin-1-ium |
InChI |
InChI=1S/C12H15N3O5/c1-9-3-2-6-15(20,8-9)12-5-4-10(13(16)17)7-11(12)14(18)19/h4-5,7,9H,2-3,6,8H2,1H3 |
Clé InChI |
NHHJSCAUWJYUHZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC[N+](C1)(C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


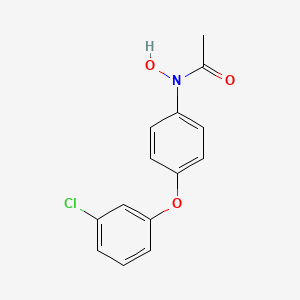
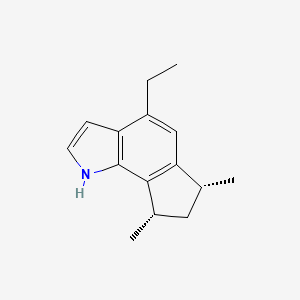
![4,4'-[(E)-Diazenediyl]bis(4-cyano-2-methylpentanoic acid)](/img/structure/B14332216.png)


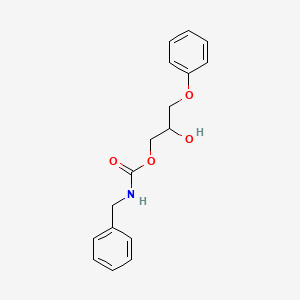
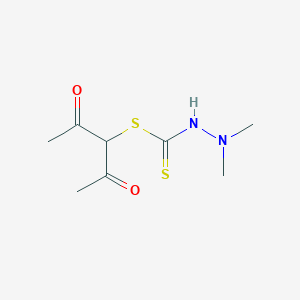
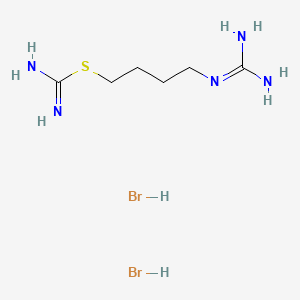
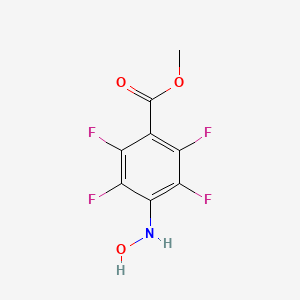
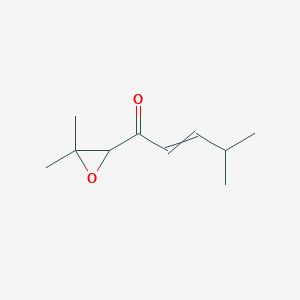
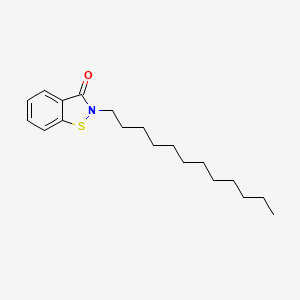
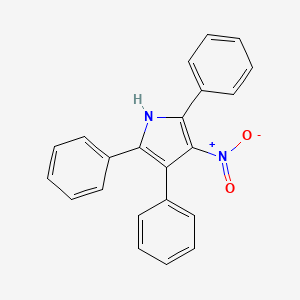

![2-[2-(Cyclopropylidenemethyl)phenyl]-1,3-dioxolane](/img/structure/B14332275.png)
